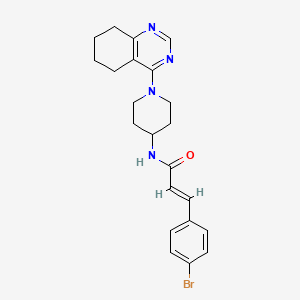
(E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C22H25BrN4O and its molecular weight is 441.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H22BrN3O
- Molecular Weight : 372.29 g/mol
- CAS Number : 1333960-87-4
The structure includes a bromophenyl group, a tetrahydroquinazoline moiety, and a piperidine ring, contributing to its unique biological profile.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that acrylamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
The presence of the bromine atom in the structure may enhance antimicrobial properties. Compounds with bromophenyl groups have been reported to exhibit increased antibacterial and antifungal activities due to their ability to disrupt microbial membranes and interfere with metabolic processes.
Neuroprotective Effects
Preliminary studies suggest that the tetrahydroquinazoline component may confer neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neurotransmitter levels could also contribute to its neuroprotective potential.
The proposed mechanism of action for this compound involves several pathways:
- Inhibition of Protein Kinases : The acrylamide moiety may inhibit specific kinases involved in cancer cell signaling.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, leading to altered intracellular signaling cascades.
- Induction of Oxidative Stress : The bromophenyl group may increase reactive oxygen species (ROS) production, contributing to apoptosis in cancer cells.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various acrylamide derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Study 2: Antimicrobial Efficacy
Research conducted on brominated compounds revealed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the introduction of bromine significantly increased the compounds' effectiveness compared to their non-brominated counterparts .
Study 3: Neuroprotection
A recent investigation into neuroprotective agents found that tetrahydroquinazoline derivatives could mitigate neuronal damage in models of oxidative stress. The study suggested that these compounds could be potential candidates for treating conditions like Alzheimer's disease .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O/c23-17-8-5-16(6-9-17)7-10-21(28)26-18-11-13-27(14-12-18)22-19-3-1-2-4-20(19)24-15-25-22/h5-10,15,18H,1-4,11-14H2,(H,26,28)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXMCTGYWWWQOI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














